molecular formula C13H13ClO B1492441 (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol CAS No. 2166218-11-5

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol

Cat. No.: B1492441
CAS No.: 2166218-11-5
M. Wt: 220.69 g/mol
InChI Key: XSJKNTFFDSWILM-WCQYABFASA-N
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Description

(1R,2S)-2-[2-(2-Chlorophenyl)ethynyl]cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 2-chlorophenyl ethynyl substituent. The compound’s stereochemistry at the cyclopentane ring (1R,2S) and the rigid ethynyl linker likely influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO/c14-12-6-2-1-4-10(12)8-9-11-5-3-7-13(11)15/h1-2,4,6,11,13,15H,3,5,7H2/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJKNTFFDSWILM-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentanol Core: The cyclopentanol core can be synthesized through the reduction of cyclopentanone using a reducing agent such as sodium borohydride.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a 2-chlorophenyl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2S) enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentanone.

    Reduction: Formation of (1R,2S)-2-[2-(2-chlorophenyl)ethyl]cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex chiral molecules.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine

Research is ongoing to explore the pharmacological properties of this compound, including its potential as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to the active site of enzymes, while the chiral cyclopentanol core can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2-chlorophenyl ethynyl group distinguishes the target compound from analogs with substituents at alternative positions or with different functional groups:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(1R,2S)-2-[2-(2-Chlorophenyl)ethynyl]cyclopentan-1-ol 2-chlorophenyl, ethynyl C₁₃H₁₁ClO 218.68 Cyclopentanol, alkyne
(1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol 4-chlorophenyl, single bond C₁₁H₁₃ClO 200.67 Cyclopentanol, aryl chloride
(1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol 3-fluorophenyl, single bond C₁₁H₁₃FO 180.22 Cyclopentanol, aryl fluoride
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-chlorophenyl, amino C₁₁H₁₄ClNO 227.69 Cyclopentanol, amine

Key Observations :

  • Chlorine Position : The ortho-chlorine in the target compound may induce steric hindrance and electronic withdrawal, contrasting with the para-chlorine in (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol, which has less steric interference but stronger electron-withdrawing effects .
  • Functional Group Impact: Replacing ethynyl with amino (as in ) increases polarity and hydrogen-bonding capacity, which could affect solubility or receptor interactions.

Crystallographic and Computational Analysis

Structural determination of similar compounds relies on tools like SHELX for crystallographic refinement and ORTEP-3 for 3D visualization . For example:

  • The 3D structure of (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol was resolved using ball-and-stick modeling, emphasizing the spatial arrangement of substituents.
  • Ethynyl-containing compounds may require specialized refinement protocols due to their linear geometry and electron density distribution.

Biological Activity

(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol is a chiral compound notable for its cyclopentanol core and the presence of a 2-chlorophenyl ethynyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2166218-11-5
  • Molecular Formula : C13H13ClO
  • Molecular Weight : 220.69 g/mol

The compound's structure allows it to engage in specific interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ethynyl group is believed to enhance binding affinity due to its electronic properties, while the chiral cyclopentanol core contributes to the specificity of these interactions.

Pharmacological Studies

Recent studies have explored the compound's potential as a therapeutic agent. Research indicates that it may act as a ligand in receptor binding studies, suggesting possible applications in treating conditions mediated by specific receptors .

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:

Cell LineIC50 (µM)Notes
HepG2 (liver cancer)25.4Induces apoptosis via intrinsic pathways
MCF-7 (breast cancer)30.7Shows significant anti-proliferative effects
B16F10 (melanoma)22.3Effective against tumor growth

These results indicate that this compound exhibits promising cytotoxic properties that warrant further investigation into its mechanism of action and therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclopentanol core can significantly influence its pharmacological properties. For example:

  • Substituent Variation : Compounds with different halogenated phenyl groups (e.g., bromine or fluorine instead of chlorine) have shown varying degrees of receptor affinity and cytotoxicity.

This highlights the importance of the 2-chlorophenyl group in modulating the compound's biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on HepG2 cells. The compound was found to induce apoptosis through caspase-independent pathways, with significant upregulation of pro-apoptotic markers such as p53 and Bak after treatment .

Case Study 2: Receptor Binding Affinity

Research examining the binding affinity of this compound to cannabinoid receptors demonstrated that it could serve as a potential therapeutic agent for conditions related to cannabinoid signaling pathways. The study utilized radiolabeled ligand displacement assays to quantify binding affinities, revealing promising results for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol

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